(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

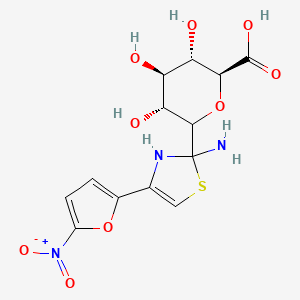

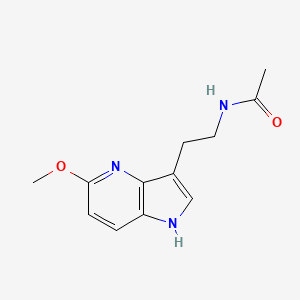

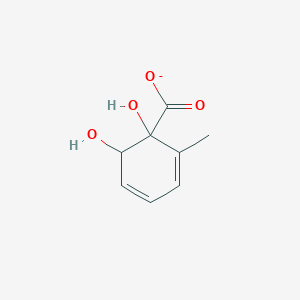

20-hydroxy-leukotriene B4(1-) is conjugate base of 20-hydroxy-leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 20-hydroxy-leukotriene B4.

Aplicaciones Científicas De Investigación

Synthesis and Metabolism

Synthesis Techniques : Advances in synthesis techniques for complex fatty acids, such as the stereochemical approach for (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, have been developed. These methods involve palladium-catalyzed cross-coupling reactions and Wittig reactions, providing high chemical purities and aiding in metabolic studies (Loreau, Chardigny, Sebedio, & Nöel, 2003).

Metabolic Fate and Inactivation : Studies on Resolvin E1 (RvE1), which shares a similar structure to the queried compound, reveal its conversion to several metabolic products in various species and tissues. These metabolites have reduced bioactivity compared to RvE1, suggesting specific inactivation pathways during inflammation resolution (Hong, Porter, Lu, Oh, Pillai, & Serhan, 2008).

Biological Functions

- Anti-inflammatory Properties : The compound Resolvin E1, closely related to the queried chemical, exhibits significant anti-inflammatory effects. These effects include reducing dermal inflammation and interleukin 12 production through the activation of specific receptors, suggesting potential for therapeutic applications in inflammation-related disorders (Arita, Bianchini, Aliberti, Sher, Chiang, Hong, Yang, Petasis, & Serhan, 2005).

Analytical and Quantitative Methods

- Quantitative Analysis : Advanced analytical techniques, such as ultrahigh-performance liquid chromatography and mass spectrometry, have been employed to quantify similar fatty acids in food supplements. These methods provide insights into the concentrations and potential effects of these compounds in dietary sources (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).

Propiedades

Fórmula molecular |

C20H31O5- |

|---|---|

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/p-1/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |

Clave InChI |

PTJFJXLGRSTECQ-PSPARDEHSA-M |

SMILES isomérico |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)CCO |

SMILES canónico |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)CCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)

![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)

![(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B1259963.png)

![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)